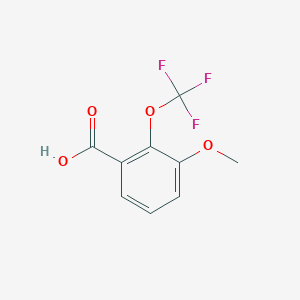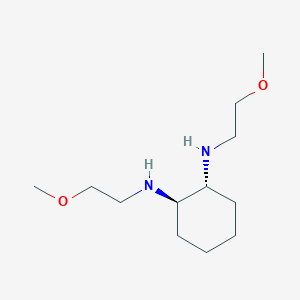
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- is a complex peptide compound composed of multiple amino acids. This compound is significant in various biological and chemical processes due to its unique structure and properties. It is often used in scientific research and industrial applications for its stability and functional benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
In industrial settings, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds.
Substitution: Amino acid residues can be substituted through chemical or enzymatic methods to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or acidic conditions (e.g., HCl).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptide fragments or individual amino acids.
Aplicaciones Científicas De Investigación
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in wound healing and immune modulation.
Industry: Utilized in the production of stable peptide-based products for pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may enhance protein synthesis by providing essential amino acids or act as a signaling molecule in various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in cell culture and parenteral nutrition.
L-Valyl-L-alanyl-L-glutamine: Another peptide with similar stability and functional properties.
Uniqueness
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. Its stability in aqueous solutions and resistance to degradation make it particularly valuable in various applications.
Propiedades
Número CAS |
503844-21-1 |
|---|---|
Fórmula molecular |
C33H58N8O9 |
Peso molecular |
710.9 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H58N8O9/c1-16(2)14-22(29(45)36-19(7)27(43)38-21(33(49)50)11-12-25(34)42)39-28(44)20(8)37-30(46)24-10-9-13-41(24)32(48)23(15-17(3)4)40-31(47)26(35)18(5)6/h16-24,26H,9-15,35H2,1-8H3,(H2,34,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)(H,40,47)(H,49,50)/t19-,20-,21-,22-,23-,24-,26-/m0/s1 |
Clave InChI |
ULYPWEDMYJIWMK-HXDUVXNTSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


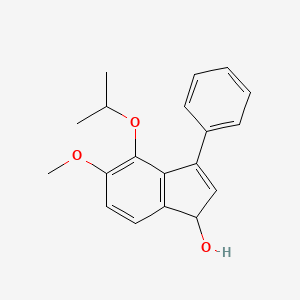
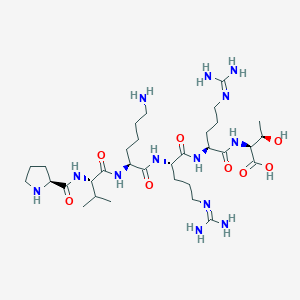
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
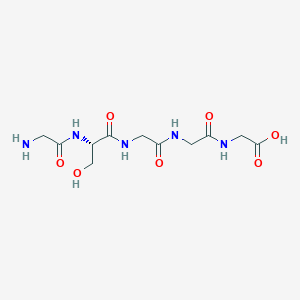
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
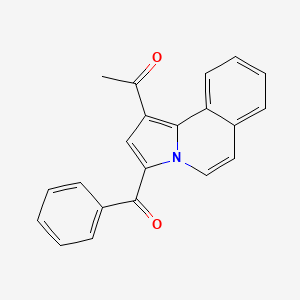
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)

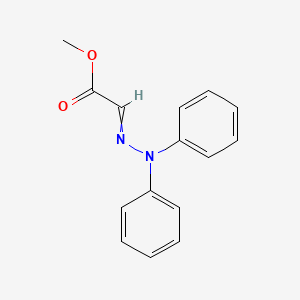
silane](/img/structure/B14249053.png)
